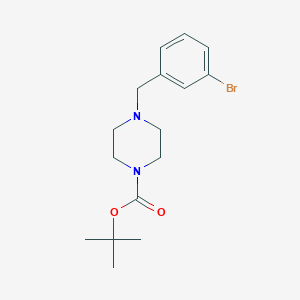
叔丁基 4-(3-溴苄基)哌嗪-1-羧酸酯
描述
“Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O2 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” consists of 16 carbon atoms, 23 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is JSRUCGIETXRETJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a solid substance . The molecular weight is 341.24300 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
凡德他尼的合成和工业应用
类似化合物的显着应用之一涉及治疗剂凡德他尼的合成。 W. Mi (2015) 的一项研究详细介绍了凡德他尼的合成,其中使用叔丁基 4-((甲苯磺酰氧)甲基)哌啶-1-羧酸酯作为中间体。该工艺因其商业可行性和更高的产率而备受关注,表明此类化合物在工业制药中的重要性。
药物设计中的哌嗪衍生物
哌嗪衍生物的研究显示了它们广泛的治疗潜力,从中枢神经系统药物到抗癌药物和心脏保护药物。 A. Rathi 等人 (2016) 的研究“哌嗪衍生物的治疗用途:专利综述 (2010 年至今)”强调了哌嗪类分子的灵活性和重要性在药物发现中,突出了它们在各种治疗领域的广泛应用。
抗氧化特性和环境影响
Runzeng Liu 和 S. Mabury (2020) 对合成酚类抗氧化剂的综述讨论了 2,6-二叔丁基-4-甲基苯酚 (BHT) 等化合物在延长产品保质期中的作用。虽然没有直接关系,但该研究强调了叔丁基基团在科学研究中更广泛的相关性,特别是关于环境出现和毒性。
在抗分枝杆菌活性中的作用
哌嗪及其类似物已显示出对抗结核分枝杆菌菌株(包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株)有希望的抗分枝杆菌活性。 P. Girase 等人 (2020) 的综合综述详细阐述了哌嗪类抗结核分子的设计、原理和构效关系 (SAR),提供了开发更安全、更具选择性和更具成本效益的抗分枝杆菌药物的见解。
环境修复
甲基叔丁基醚 (MTBE) 等相关化合物的环境持久性促进了对修复方法的研究。例如 M. Vakili 等人 (2017) 的“甲基叔丁基醚在环境中的吸附研究”等研究回顾了从水中去除 MTBE 的吸附技术,突出了叔丁基类化合物使用中的环境考虑因素。
安全和危害
作用机制
Chemical Structure
The compound “Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Properties
The molecular weight of this compound is 355.27 . It appears as a solid at 20°C .Storage
It should be stored in a sealed container in a dry environment, at a temperature between 2-8°C .生化分析
Biochemical Properties
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with proteases, leading to the inhibition of protein degradation. Additionally, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can form non-covalent interactions with proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can either promote or inhibit cell growth . Furthermore, this compound can impact gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of specific genes . These cellular effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can modulate gene expression by interacting with transcription factors or histone-modifying enzymes . These interactions result in changes in chromatin structure and transcriptional activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can either be excreted or further metabolized . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPMLLFLZWGTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701797 | |
| Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865314-27-8 | |
| Record name | tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

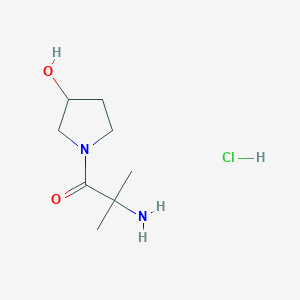

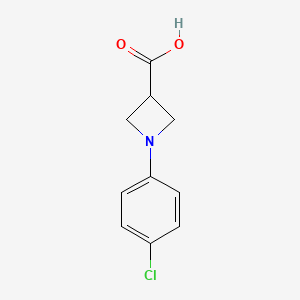
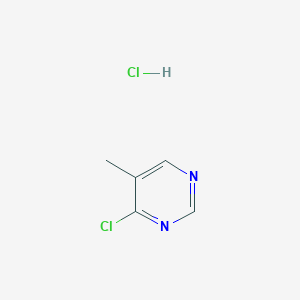
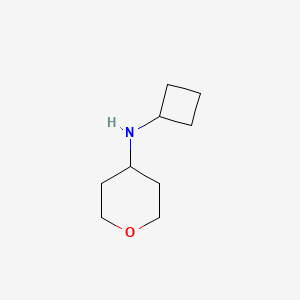

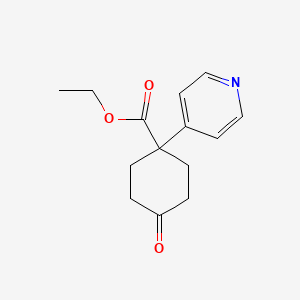

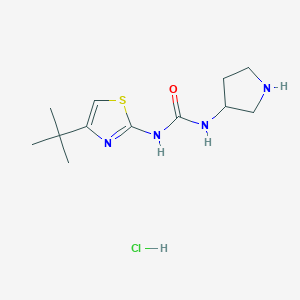
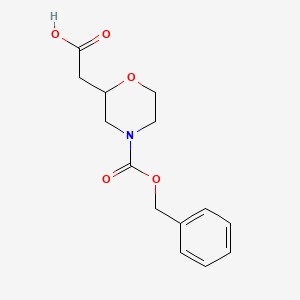

![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)

![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)